molecular formula C21H26N2O4 B2676628 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid CAS No. 885274-72-6

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid

Cat. No.: B2676628
CAS No.: 885274-72-6
M. Wt: 370.449
InChI Key: DDVSCUBGOYVIJP-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of Naphthalenyl Acetic Acid: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction using naphthalene and chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Coupling Reaction: The protected piperazine and naphthalenyl acetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Deprotected piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid: Similar structure but with a different position of the naphthalene ring.

Uniqueness

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is unique due to the presence of the naphthalene ring at the 1-position, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSCUBGOYVIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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